(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethylene moiety, which is a common structure in many organic compounds . It also has a 2-thioxothiazolidin-3-yl group and a 5-ethyl-1,3,4-thiadiazol-2-yl group. These groups could potentially contribute to the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The presence of various functional groups suggests that it could participate in a variety of reactions .Scientific Research Applications
Potential Anti-Cancer Agent
(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide and its analogs have shown potential as anti-cancer agents. Research indicates that these compounds, particularly the carborane-based derivatives, are effective against various cancer cell lines such as MDA-MB-468, SW480, and Mahlavu, suggesting their utility in cancer chemotherapy (Hsu et al., 2020).
Antipsychotic and Anticonvulsant Potential
Compounds structurally similar to this compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. These findings highlight the potential of such compounds in the treatment of neurological disorders (Kaur et al., 2012).
Antimicrobial Properties
Various derivatives of this compound have been shown to possess antimicrobial properties. This indicates the potential application of these compounds in developing new antimicrobial drugs (Alegaon & Alagawadi, 2011).
Application in Molecular Docking Studies
These compounds have also been used in molecular docking studies to elucidate their interaction mechanisms with biological targets. Such research is crucial in the development of targeted therapies for various diseases (Horishny et al., 2022).
Properties
IUPAC Name |
6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-2-18-23-24-20(32-18)22-17(26)6-4-3-5-9-25-19(27)16(31-21(25)30)11-13-7-8-14-15(10-13)29-12-28-14/h7-8,10-11H,2-6,9,12H2,1H3,(H,22,24,26)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYQASQOGAEFI-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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